2-Iodobenzoyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodobenzoyl isocyanate is an organic compound that contains both an isocyanate group (N=C=O) and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with phosgene (COCl₂) to form 2-iodobenzoyl chloride, which is then treated with an amine to produce the isocyanate . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols to isocyanates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of phosgene, a hazardous reagent, requires stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-Iodobenzoyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: Can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often catalyzed by tertiary amines or metal salts.
Water: Reacts with isocyanates to form carbamic acids, which decompose to carbon dioxide and amines.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose to carbon dioxide and amines.
Scientific Research Applications
2-Iodobenzoyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the production of polyurethanes and other polymers due to its reactivity with polyols.
Biological Studies: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-iodobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups. This reactivity allows it to form stable covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Contains a phenyl group instead of an iodine-substituted benzene ring.
Methyl Isocyanate: Contains a methyl group instead of a benzene ring.
Toluene Diisocyanate: Contains two isocyanate groups attached to a toluene ring.
Uniqueness
2-Iodobenzoyl isocyanate is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine atom can also serve as a handle for further functionalization, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
64628-78-0 |
---|---|
Molecular Formula |
C8H4INO2 |
Molecular Weight |
273.03 g/mol |
IUPAC Name |
2-iodobenzoyl isocyanate |
InChI |
InChI=1S/C8H4INO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H |
InChI Key |
BNCPQMUBJJUOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.